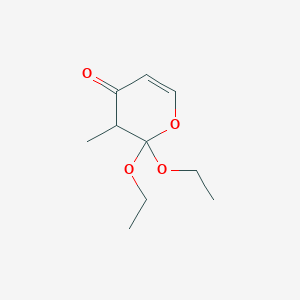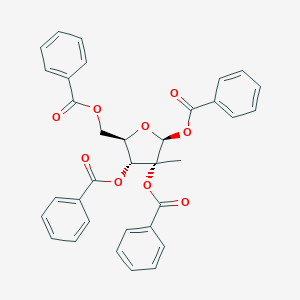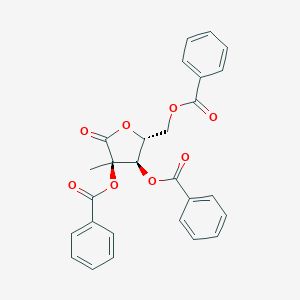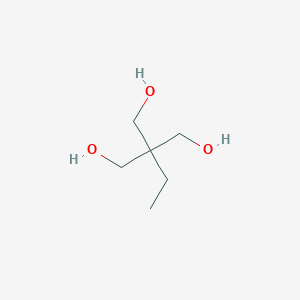
Isobavachromene
Vue d'ensemble
Description
Isobavachromene is a natural product found in Mundulea sericea, Dorstenia dinklagei, and other organisms with data available.
Applications De Recherche Scientifique
Inhibition de la tyrosinase
Il a été constaté qu'Isobavachromene présentait une activité inhibitrice de la tyrosinase . La tyrosinase est une enzyme essentielle à la production de mélanine, et son inhibition peut être utile dans le traitement des troubles de l'hyperpigmentation .
Activité antibactérienne
Il a été rapporté que la 4-Hydroxylonchocarpin (LCP) possédait des propriétés antibactériennes . Cela le rend potentiellement utile dans le développement de nouveaux antibiotiques, en particulier face à la résistance croissante aux antibiotiques .
Activité antifongique
Le LCP présente également une activité antifongique . Cela pourrait être exploité pour le traitement des infections fongiques .
Propriétés anticancéreuses
L'this compound<a aria-label="4: "
Mécanisme D'action
Target of Action
Isobavachromene, also known as 4-Hydroxylonchocarpin, primarily targets the p38 MAPK, JNK, and ERK . These are key proteins involved in cellular signaling pathways, playing crucial roles in cell growth, differentiation, and apoptosis .
Mode of Action
4-Hydroxylonchocarpin interacts with its targets by enhancing their phosphorylation . Phosphorylation is a critical biochemical process that activates many proteins, enabling them to perform their specific functions within the cell .
Biochemical Pathways
The compound’s action affects the MAPK/ERK pathway . This pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress . It regulates cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
4-Hydroxylonchocarpin has been reported to exhibit a variety of pharmacological activities. These include antibacterial, antifungal, anticancer, anti-reverse transcriptase, antitubercular, antimalarial, anti-inflammatory, and antioxidant activities . These effects are likely the result of its interaction with its primary targets and the subsequent changes in cellular signaling pathways .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Isobavachromene interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to enhance the phosphorylation of p38 MAPK, JNK, and ERK . These interactions are crucial in regulating cellular processes and responses to external stimuli. The compound’s ability to interact with these biomolecules contributes to its diverse pharmacological activities .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to disrupt the cell membrane integrity of Candida albicans, inhibiting biofilm formation and damaging biofilm cells . Furthermore, it induces apoptosis and autophagy-associated cell death in C. albicans . These effects highlight the compound’s potential as an antimicrobial agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to enzymes such as p38 MAPK, JNK, and ERK, enhancing their phosphorylation . This binding interaction leads to changes in gene expression and enzyme activation or inhibition, contributing to its diverse pharmacological effects .
Propriétés
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPDUUSMBMDGN-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56083-03-5 | |
| Record name | 4-Hydroxylonchocarpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056083035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYLONCHOCARPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S8A779IY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



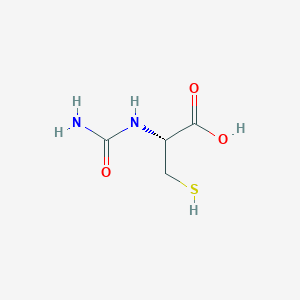
![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)

